Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid

Description

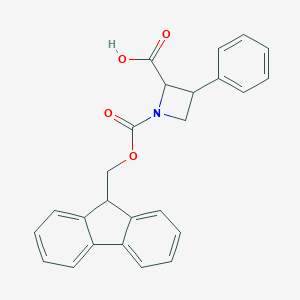

Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid (CAS: 204320-45-6) is a racemic, four-membered azetidine derivative featuring a phenyl substituent at the 3-position and a carboxylic acid group at the 2-position. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective moiety, making the compound a critical building block in solid-phase peptide synthesis (SPPS) . Its molecular weight is 399.45 g/mol, with a purity of ≥99% in commercial supplies . The compound is stored under standard laboratory conditions and is widely utilized in pharmaceutical research for its ability to introduce conformational constraints into peptide backbones, enhancing stability and bioactivity .

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylazetidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c27-24(28)23-21(16-8-2-1-3-9-16)14-26(23)25(29)30-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-13,21-23H,14-15H2,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMOPSBYDIMJRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373251 | |

| Record name | Racemic Fmoc-trans-3-phenylazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204320-45-6 | |

| Record name | Racemic Fmoc-trans-3-phenylazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-trans-3-phenylazetidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chiral Auxiliary-Mediated Approaches

(-)-Menthyl glyoxylate has been employed as a chiral template to induce asymmetry during cyclization. Reacting a β-amino alcohol with the auxiliary in dichloromethane at -20°C followed by acidic workup yields the trans-isomer with >90% diastereomeric excess (d.e.). The auxiliary is subsequently cleaved via hydrolysis, though this step reduces overall yield to 50–55%.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic azetidine esters offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the cis-ester, leaving the trans-enantiomer intact. This method achieves enantiomeric ratios (e.r.) of 98:2 but requires optimization of solvent systems (e.g., tert-butyl methyl ether) and water activity.

Introduction of the Fmoc Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is introduced post-cyclization to shield the azetidine nitrogen during peptide elongation. Standard protocols involve:

Fmoc-Cl Acylation

Treating the free amine with Fmoc-Cl (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) in anhydrous DMF at 0°C for 2 hours achieves >95% protection efficiency. Excess reagent is quenched with methanol, and the product is isolated via precipitation in cold diethyl ether.

Solid-Phase Synthesis Adaptations

For combinatorial applications, the azetidine carboxylic acid is pre-loaded onto Wang resin via its C-terminal carboxyl group. Fmoc-deprotection using 20% piperidine in DMF enables iterative peptide chain assembly, with coupling efficiencies monitored by Kaiser testing.

Purification and Characterization

Crude this compound is purified via:

Recrystallization

Dissolving the crude product in hot acetonitrile (60°C) and cooling to -20°C yields needle-like crystals with ≥99% purity (HPLC). Solvent selection is critical, as DMF traces may co-crystallize, altering melting points (observed mp: 148–150°C).

Chromatographic Methods

Reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient) resolves residual cis-isomers and deprotected byproducts. Typical retention times are 12.3 minutes (trans) vs. 14.1 minutes (cis) at 220 nm.

Industrial-Scale Production Considerations

WuXi AppTec’s manufacturing process emphasizes safety and reproducibility:

-

Reaction Vessels : Glass-lined reactors prevent metal leaching during cyclization.

-

Waste Management : Spent solvents (CH₃CN, DMF) are distilled for reuse, reducing environmental impact.

-

Quality Control : Lot-to-lot consistency is verified via NMR (¹H, ¹³C) and mass spectrometry (ESI-MS, [M+H]⁺ = 400.4) .

Chemical Reactions Analysis

Fmoc Deprotection

The Fmoc group is removed via piperidine-mediated cleavage, a standard procedure in peptide synthesis. This reaction is orthogonal to other protecting groups (e.g., tert-butyl, trityl), ensuring selective deprotection without affecting the peptide backbone .

Deprotection Data :

| Reagent | Solvent | Time | Stability |

|---|---|---|---|

| 20% Piperidine | DMF | 5–30 min | TFA, hydrazine |

Hydrogenation and Reduction

The azetidine ring undergoes hydrogenation to form saturated derivatives, altering its reactivity and biological properties. For example, hydrogenation of azetidine-2-carboxylic acid yields a proline-like structure, useful in studying peptide secondary structure .

Hydrogenation Protocol :

- Conditions : H2 (1 atm), Pd/C catalyst, ethanol .

- Outcome : Conversion of azetidine to pyrrolidine-like derivatives .

Bioconjugation

This compound participates in bioconjugation via its carboxylic acid moiety. For instance, it forms amide bonds with antibodies or peptides, enabling targeted therapies .

Conjugation Example :

- Reaction : EDC/NHS coupling with antibody lysine residues .

- Application : Antibody-drug conjugates (ADCs) .

3. Synthesis Methods

Fmoc Protection

Post-synthesis Fmoc protection involves reacting the azetidine derivative with Fmoc-Osu in the presence of DMAP .

Protection Protocol :

4. Applications in Research

Drug Development

The compound’s azetidine ring mimics proline’s structure, enabling the design of inhibitors targeting proline-rich binding pockets (e.g., SH3 domains) . In medicinal chemistry, it is used to develop neuroactive peptides and apoptosis inhibitors .

Material Science

Scientific Research Applications

Peptide Synthesis

Role as a Building Block:

Fmoc-trans-3-phenylazetidine-2-carboxylic acid serves as a valuable building block in solid-phase peptide synthesis. Its unique structure enhances the efficiency of assembling complex peptide chains. This compound is particularly useful due to its ability to minimize side reactions and improve yields during synthesis processes.

Case Study:

Research has demonstrated that incorporating this compound into peptide sequences can lead to improved stability and bioactivity. For instance, studies have shown that peptides synthesized using this compound exhibit reduced formation of undesired byproducts like aspartimides, which are common issues in peptide synthesis .

Drug Development

Medicinal Chemistry Applications:

The unique structural features of this compound allow it to act as a scaffold for developing new drug candidates. Its ability to interact with specific biological pathways makes it a key player in the design of pharmaceuticals targeting various diseases, including neurological disorders.

Case Study:

In a patent related to compounds for treating central nervous system disorders, this compound was highlighted as a potential inhibitor of prolyl endopeptidase, which is implicated in neurodegenerative diseases . This illustrates its utility in creating targeted therapies.

Bioconjugation

Facilitating Biomolecule Attachment:

This compound is employed in bioconjugation techniques, which are essential for attaching biomolecules to surfaces or other molecules. This application is crucial for developing targeted therapies and diagnostics, particularly in the field of personalized medicine.

Data Table: Bioconjugation Applications

| Application Area | Description |

|---|---|

| Targeted Drug Delivery | Enhances the specificity of drug delivery systems by conjugating drugs to specific receptors. |

| Diagnostic Imaging | Used to attach imaging agents to antibodies or other biomolecules for enhanced imaging contrast. |

| Vaccine Development | Facilitates the attachment of antigens to carriers, improving immune response. |

Research in Neuroscience

Potential Neuropharmacological Applications:

Due to its interactions with neurotransmitter systems, this compound is being investigated for its potential applications in neuropharmacology. It may aid in understanding and treating various neurological disorders.

Case Study:

Studies have indicated that derivatives of this compound can modulate neurotransmitter activity, suggesting potential therapeutic roles in conditions such as depression and anxiety . The ongoing research aims to elucidate these effects further.

Mechanism of Action

The mechanism of action of Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the assembly of complex peptide structures. The phenyl group can interact with aromatic residues in proteins, influencing the overall conformation and activity of the synthesized peptides .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | CAS Number | Molecular Weight (g/mol) | Ring Structure | Carboxylic Acid Position | Purity | Key Feature |

|---|---|---|---|---|---|---|

| Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid | 204320-45-6 | 399.45 | Azetidine (4-membered) | 2-position | ≥99% | Phenyl substituent at 3-position |

| Fmoc-Azetidine-3-Carboxylic Acid | 193693-64-0 | 337.35 | Azetidine (4-membered) | 3-position | N/A | Lack of phenyl group; simpler structure |

| Fmoc-Trans-3-Azabicyclo[3.1.0]hexane-2-Carboxylic Acid | N/A | ~365.40 | Bicyclo[3.1.0]hexane | 2-position | N/A | Rigid bicyclic framework |

Structural Insights :

- The phenyl group in this compound enhances steric bulk and π-π interactions, which can improve target binding in drug design compared to non-aromatic analogs like Fmoc-Azetidine-3-Carboxylic Acid .

Table 2: Functional and Application Comparisons

| Compound Name | Primary Applications | Advantages | Limitations |

|---|---|---|---|

| This compound | - Peptide backbone modification - Protease-resistant peptide design |

- Enhanced stability - Improved binding affinity due to phenyl group |

- Racemic mixture may require resolution |

| Fmoc-Azetidine-3-Carboxylic Acid | - Basic peptide synthesis - Scaffold for small-molecule libraries |

- Simpler synthesis - Cost-effective |

- Limited steric/electronic modulation |

| Fmoc-Trans-3-Azabicyclo[3.1.0]hexane-2-Carboxylic Acid | - Targeted drug delivery - Enzyme inhibitor development |

- High rigidity for precise binding - Potential CNS drug applications |

- Complex synthesis and purification |

Research Findings :

- In peptide synthesis, the phenylazetidine derivative demonstrates superior resistance to enzymatic degradation compared to its non-aromatic counterparts, as evidenced by its use in developing stable angiotensin-converting enzyme (ACE) inhibitors .

- The bicyclic analog has shown promise in crossing the blood-brain barrier (BBB) due to its compact, lipophilic structure, making it a candidate for neurotherapeutic agents .

Biological Activity

Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid is a synthetic amino acid derivative widely utilized in peptide synthesis. Characterized by the fluorenylmethyloxycarbonyl (Fmoc) protecting group, this compound plays a significant role in biological research, particularly in studying protein interactions and developing therapeutic agents.

- Molecular Formula : C25H21NO4

- Molecular Weight : 399.44 g/mol

- Structure : Contains an azetidine ring and a phenyl group, contributing to its unique biological properties.

The biological activity of this compound primarily arises from its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, facilitating the formation of peptide bonds upon deprotection. The phenyl group enhances interactions with aromatic residues in proteins, potentially influencing the conformation and activity of synthesized peptides.

1. Protein-Protein Interactions

This compound is instrumental in studying protein-protein interactions, which are crucial for understanding cellular processes and disease mechanisms. By serving as a component in peptide-based probes, researchers can investigate how proteins interact within various biological systems.

2. Enzyme-Substrate Relationships

This compound has been employed to explore enzyme-substrate relationships, aiding in the design of inhibitors and understanding enzymatic mechanisms.

3. Therapeutic Potential

The compound shows promise in drug development, particularly for peptide-based therapeutics. Its structural features can introduce conformational rigidity, improving pharmacokinetic properties and enhancing the efficacy of therapeutic agents.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Protein Interaction | Demonstrated that peptides incorporating Fmoc-Trans-3-Phenylazetidine enhance binding affinity to target proteins compared to traditional amino acids. |

| Study B | Enzyme Inhibition | Identified that derivatives of this compound act as effective inhibitors of specific enzymes involved in metabolic pathways, showcasing potential for metabolic disease treatment. |

| Study C | Drug Development | Explored the synthesis of peptide drugs using Fmoc-Trans-3-Phenylazetidine, revealing improved stability and reduced degradation rates in biological environments. |

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Unique Features |

|---|---|---|

| Fmoc-Amino Acid X | Standard Amino Acid | Commonly used but lacks the conformational flexibility provided by azetidine derivatives. |

| 2-Phenylazetidine-2-Carboxylic Acid | Non-proteinogenic Amino Acid | Acts as a proline analog but does not possess the same protective group advantages as Fmoc derivatives. |

| Fmoc-Lysine | Standard Amino Acid | Used in peptide synthesis but lacks the specific interactions offered by phenyl groups in azetidine derivatives. |

Q & A

Q. What are the recommended analytical techniques to confirm the purity and structural integrity of Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid?

To ensure purity and structural fidelity, employ a combination of:

- Reverse-phase HPLC with UV detection (e.g., at 254 nm) to assess purity and detect byproducts.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to confirm stereochemistry and identify impurities. For example, the trans-configuration of the azetidine ring can be verified via coupling constants in ¹H NMR .

- Mass Spectrometry (MS) (ESI or MALDI-TOF) to validate molecular weight and detect degradation products .

Q. How should this compound be stored to maintain stability during long-term research use?

- Store under inert atmosphere (argon or nitrogen) at -20°C to prevent oxidation and hydrolysis of the Fmoc group.

- Use desiccants in sealed containers to avoid moisture absorption, which can lead to premature deprotection or aggregation .

- Avoid repeated freeze-thaw cycles; aliquot into single-use vials for critical experiments .

Q. What synthetic routes are commonly used to prepare this compound?

A typical protocol involves:

Ring-opening of an aziridine precursor with phenyl Grignard reagents to form the azetidine scaffold.

Stereoselective carboxylation at the 2-position using chiral auxiliaries or asymmetric catalysis.

Fmoc protection via reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dichloromethane (DCM) under basic conditions (e.g., DIEA) .

Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization .

Advanced Research Questions

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) using this compound to minimize epimerization?

Epimerization risks arise during Fmoc deprotection or coupling steps. Mitigation strategies include:

- Low-temperature deprotection : Use 20% piperidine in DMF at 0–4°C to reduce base-induced racemization .

- Coupling additives : Incorporate HOBt or Oxyma Pure to enhance coupling efficiency and suppress side reactions .

- Real-time monitoring : Employ inline FTIR or LC-MS to track reaction progress and adjust conditions dynamically .

Q. What experimental approaches resolve contradictory data on the compound’s reactivity in polar vs. nonpolar solvents?

Contradictory solvent effects (e.g., reactivity in DMSO vs. DCM) can be investigated via:

- Kinetic studies : Measure reaction rates (e.g., coupling efficiency in SPPS) under varying solvent polarities using stopped-flow techniques.

- Computational modeling : Perform DFT calculations to compare transition-state energies in different solvents .

- Solvent screening : Systematically test solvents (e.g., DMF, THF, acetonitrile) with controlled water content to isolate dielectric constant effects .

Q. How can conformational effects of this azetidine derivative on peptide secondary structures be systematically studied?

Design experiments to probe backbone rigidity and hydrogen-bonding disruption:

- Circular Dichroism (CD) Spectroscopy : Compare α-helix or β-sheet content in model peptides with and without the azetidine residue .

- Molecular Dynamics (MD) Simulations : Simulate peptide folding over 100+ ns to analyze steric constraints imposed by the azetidine ring .

- X-ray crystallography : Resolve high-resolution structures of azetidine-containing peptides to identify steric clashes or altered torsion angles .

Q. What methodologies address discrepancies in reported toxicity profiles during in vitro assays?

- Dose-response normalization : Account for batch-to-batch variability by calibrating concentrations via quantitative NMR.

- Cell-line specificity testing : Compare cytotoxicity across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-dependent effects .

- Metabolite profiling : Use LC-MS/MS to detect degradation products that may contribute to observed toxicity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s stability under acidic conditions?

- pH-dependent stability assays : Incubate the compound in buffers (pH 1–6) and quantify degradation via HPLC.

- Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O) to track hydrolysis pathways and identify labile bonds .

- Comparative studies : Replicate conflicting protocols (e.g., TFA concentrations in SPPS) to isolate critical variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.